3-Phenyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Phenyl-1-piperidinopyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring fused to a pyrido[1,2-a][1,3]benzimidazole core, with a phenyl group and a cyanide functional group attached. The presence of these diverse functional groups and ring systems endows the compound with a range of chemical and biological properties.
Preparation Methods
The synthesis of 3-Phenyl-1-piperidinopyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves multi-step synthetic routes. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid or its equivalents . The piperidine ring is then introduced through a cyclization reaction, often involving a suitable piperidine derivative . The phenyl group can be added via a Friedel-Crafts alkylation reaction, and the cyanide group is typically introduced through a nucleophilic substitution reaction using cyanogen bromide . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-Phenyl-1-piperidinopyrido[1,2-a][1,3]benzimidazol-4-yl cyanide undergoes various chemical reactions, including:
Scientific Research Applications
3-Phenyl-1-piperidinopyrido[1,2-a][1,3]benzimidazol-4-yl cyanide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-1-piperidinopyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways . The presence of the cyanide group can also contribute to its reactivity and ability to form covalent bonds with target proteins .
Comparison with Similar Compounds
3-Phenyl-1-piperidinopyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Imidazole-containing compounds: These compounds have a simpler structure but exhibit a wide range of biological activities.
Benzimidazole derivatives: These compounds are known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities.
The uniqueness of 3-Phenyl-1-piperidinopyrido[1,2-a][1,3]benzimidazol-4-yl cyanide lies in its combination of a piperidine ring, a phenyl group, and a cyanide functional group, which together contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-phenyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H20N4/c24-16-19-18(17-9-3-1-4-10-17)15-22(26-13-7-2-8-14-26)27-21-12-6-5-11-20(21)25-23(19)27/h1,3-6,9-12,15H,2,7-8,13-14H2 |
InChI Key |
UGPAVVGOOMAJBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5 |
Origin of Product |
United States |
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